2-(4,5-Dihydrooxazol-2-yl)phenol

Catalog No.
S3465229
CAS No.
20237-92-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,5-Dihydrooxazol-2-yl)phenol

CAS Number

20237-92-7

Product Name

2-(4,5-Dihydrooxazol-2-yl)phenol

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)phenol

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,11H,5-6H2

InChI Key

FETLPNKZRXDWLT-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CC=CC=C2O

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2O

2-(4,5-Dihydrooxazol-2-yl)phenol is an organic compound characterized by the presence of a phenolic group attached to a 4,5-dihydrooxazole moiety. This compound is significant in various chemical and biological contexts due to its unique structural features, which contribute to its reactivity and potential applications in medicinal chemistry and materials science. The molecular formula of 2-(4,5-dihydrooxazol-2-yl)phenol is C₉H₉N₃O, and its CAS number is 20237-92-7 .

  • Oxidation: The compound can be oxidized to yield various products, depending on the reaction conditions and reagents used.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming imines or other derivatives.
  • Nucleophilic Substitution: The nitrogen atom in the oxazole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions highlight the versatility of 2-(4,5-dihydrooxazol-2-yl)phenol in synthetic organic chemistry.

Research indicates that compounds containing the 4,5-dihydrooxazole structure exhibit a range of biological activities. Specific studies have shown:

  • Antimicrobial Properties: Compounds similar to 2-(4,5-dihydrooxazol-2-yl)phenol have demonstrated effectiveness against various bacterial strains.
  • Antioxidant Activity: The phenolic group contributes to antioxidant properties, which may help in reducing oxidative stress in biological systems.
  • Potential Anticancer Activity: Some derivatives of dihydrooxazoles have been investigated for their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells .

The synthesis of 2-(4,5-dihydrooxazol-2-yl)phenol can be achieved through several methods:

  • Condensation of Phenolic Compounds with Amino Acids: This method involves reacting phenolic compounds with amino acids that contain oxazole precursors.
  • Cyclization Reactions: The formation of the oxazole ring can occur through cyclization of appropriate precursors under acidic or basic conditions.
  • Cinnamic Acid Derivatives: A notable approach includes transforming substituted cinnamic acids into 4,5-dihydrooxazoles via cyclization reactions .

These methods allow for the efficient preparation of the compound with varying substituents on the phenolic ring.

2-(4,5-Dihydrooxazol-2-yl)phenol has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development.
  • Materials Science: The compound's unique properties make it suitable for incorporation into polymers and other materials.
  • Organic Synthesis: It serves as a useful intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 2-(4,5-Dihydrooxazol-2-yl)phenol often focus on its binding affinity with various biological targets. For instance:

  • Protein Binding Studies: Research has shown that this compound can bind to specific proteins involved in cellular signaling pathways.
  • Enzyme Inhibition Studies: It has been evaluated for its ability to inhibit enzymes that play critical roles in disease processes.

These studies are crucial for understanding the therapeutic potential and mechanisms of action of the compound .

Several compounds share structural similarities with 2-(4,5-Dihydrooxazol-2-yl)phenol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
4-Hydroxyphenyl oxazoleContains an oxazole ring but lacks the dihydro formExhibits different biological activities
2-Amino phenolSimilar phenolic structureLacks oxazole functionality
4,5-DihydrooxazoleContains the same oxazole moietyDoes not have a phenolic group

The uniqueness of 2-(4,5-Dihydrooxazol-2-yl)phenol lies in its combination of both a phenolic group and a dihydrooxazole ring, which enhances its reactivity and potential applications compared to these similar compounds.

XLogP3

1.1

Dates

Modify: 2023-07-26

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